

Falnidamol In Vivo Dosing Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Falnidamol

CAS No.: 196612-93-8

Cat. No.: S547937

Get Quote

The table below summarizes key dosing parameters from preclinical studies:

Study Model	Dose	Route	Dosing Schedule	Treatment Duration	Key Findings
Mouse A431 xenograft model [1]	10 mg/kg	Oral (p.o.)	Daily	16 days	Completely suppressed tumor growth; Pharmacokinetic data: C _{4h} = 2222 nM, C _{24h} = 244 nM [1].
Mouse NSCLC xenograft model [2]	25 mg/kg	Intraperitoneal (i.p.)	Every 2 days	21 days	Inhibited tumor growth in combination with cisplatin; induced ferroptosis [2].
Mouse ABCB1-mediated MDR model [3]	20 mg/kg	Intraperitoneal (i.p.)	Daily	16 days	Reversed multidrug resistance; enhanced efficacy of chemotherapeutic agents [3].

Experimental Protocols for Key Studies

Protocol 1: Combination Therapy in NSCLC Xenografts

This protocol is adapted from a study investigating **Falnidamol** and Cisplatin (DDP) combinational treatment [2].

- **Test Compounds:** **Falnidamol** (HY-10322, MedChemExpress) and Cisplatin.
- **Animal Model:** Athymic nude mice inoculated with human NSCLC cells (e.g., A549).
- **Dosing Regimen:**
 - **Falnidamol:** 25 mg/kg, administered via intraperitoneal (i.p.) injection.
 - **Cisplatin:** 3 mg/kg, administered via i.p. injection.
 - **Schedule:** Administer both drugs every two days for a total of 21 days.
- **Tumor Monitoring:** Measure tumor volume and body weight every 3-4 days to assess efficacy and systemic toxicity.
- **Endpoint Analysis:** Tumors are excised for weight measurement and molecular analysis (e.g., Western blot for DUSP26 and pathway proteins).

Protocol 2: Reversal of Multidrug Resistance (MDR)

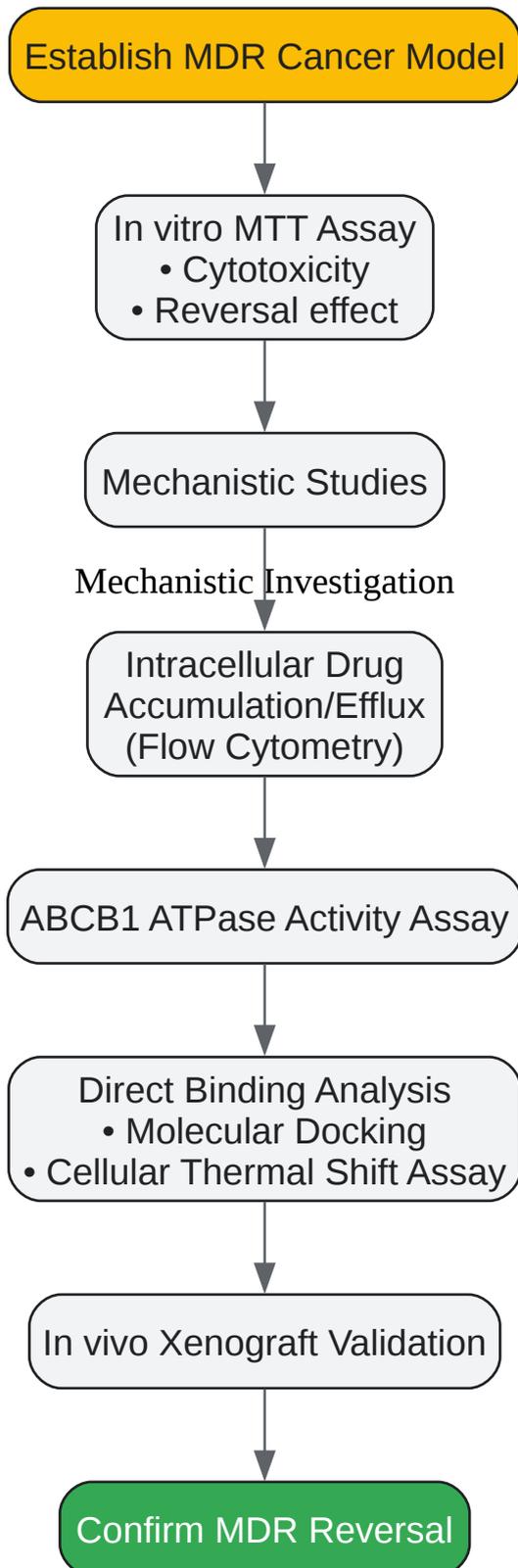
This protocol is based on studies where **Falnidamol** reversed ABCB1-mediated MDR *in vivo* [3].

- **Animal Model:** Mice bearing ABCB1-overexpressing, drug-resistant cancer cell xenografts (e.g., HELA-Col or SW620-Adr).
- **Dosing Regimen:**
 - **Falnidamol:** 20 mg/kg, administered via intraperitoneal (i.p.) injection.
 - **Chemotherapeutic Agent** (e.g., Paclitaxel): 15 mg/kg, administered via i.p. injection.
 - **Schedule:** Administer both drugs daily for 16 days. Pre-treat with **Falnidamol** 2 hours before the chemotherapeutic agent.
- **Efficacy Assessment:** Monitor tumor volume and use non-invasive imaging. Calculate the reversal fold value to quantify the MDR reversal effect.

Mechanism of Action and Experimental Workflow

Falnidamol is a multi-targeting agent. Its primary defined mechanism is as a selective Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor [4] [1]. Recent studies reveal it also directly inhibits the ABCB1 transporter to reverse multidrug resistance [3] and, in combination with cisplatin, targets DUSP26 to induce multiple cell death pathways in NSCLC [2].

The diagram below illustrates the workflow for evaluating **Falnidamol's** MDR reversal effect, a key application in current research:



Click to download full resolution via product page

Critical Notes for Researchers

- **Clinical Status:** **Falnidamol** is an **investigational compound** and has been used in Phase I clinical trials for solid tumors, but its status is listed as **suspended** [4] [5]. It is **not an approved drug**.
- **Metabolism Consideration:** **Falnidamol** is a substrate for Aldehyde Oxidase (AOX) [6]. This can lead to low oral bioavailability and poses a risk of clinical failure, which must be considered when designing experiments and interpreting pharmacokinetic data.
- **Vehicle for Formulation:** For *in vivo* studies, **Falnidamol** can be dissolved in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [1].

Conclusion and Future Directions

Available data supports **Falnidamol** as a potent, multi-target agent in preclinical models. Future work should focus on optimizing its bioavailability, exploring its full potential in combination therapies against chemoresistant cancers, and further elucidating its complex mechanisms of action, including the interplay between EGFR inhibition, ABCB1 blockade, and DUSP26 suppression.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Falnidamol (BIBX 1382) | Selective EGFR Inhibitor [medchemexpress.com]
2. Falnidamol and cisplatin combinational treatment inhibits ... [sciencedirect.com]
3. Preclinical studies of the falnidamol as a highly potent and ... [pmc.ncbi.nlm.nih.gov]
4. : Uses, Interactions, Mechanism of Action | DrugBank Online Falnidamol [go.drugbank.com]
5. Falnidamol - Drug Targets, Indications, Patents [synapse.patsnap.com]

6. Tackling metabolism issues in drug discovery [news-medical.net]

To cite this document: Smolecule. [Falnidamol In Vivo Dosing Parameters]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547937#falnidamol-dosing-schedule-in-vivo>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com